![molecular formula C17H11BrClN5 B2494067 N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-76-3](/img/structure/B2494067.png)
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H11BrClN5 and its molecular weight is 400.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines, which include the compound , exhibit affinity for A1 adenosine receptors. Research has explored the synthesis of analogues with different substituents, showing that certain groups can enhance receptor affinity. This is particularly relevant in the development of drugs targeting adenosine receptors, which play a role in cardiovascular, neurological, and immunological functions (Harden, Quinn, & Scammells, 1991).
Antimicrobial Applications
- Pyrazolo[3,4-d]pyrimidine derivatives have been incorporated into materials like polyurethane varnish and printing ink paste for antimicrobial surface coating. Such coatings have shown significant antimicrobial effects, suggesting potential applications in healthcare and industry to reduce microbial contamination (El‐Wahab et al., 2015).
Herbicidal Activity
- Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated herbicidal activity. These compounds can inhibit the growth of certain plants, such as Brassica napus and Echinochloa crusgalli, suggesting potential applications in agriculture for weed control (Luo, Zhao, Zheng, & Wang, 2017).
Antiviral Properties
- Research on pyrazolo[3,4-d]pyrimidine derivatives has also identified compounds with promising antiviral activities. These compounds, tested against viruses like herpes simplex virus, show potential for development into antiviral medications (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Anticancer and Anti-inflammatory Applications
- Pyrazolo[3,4-d]pyrimidines have been explored for their anticancer properties. Some derivatives show cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Additionally, their anti-inflammatory properties have been studied, with certain derivatives exhibiting activity comparable to standard drugs like indomethacin, but with minimal ulcerogenic effects (Rahmouni et al., 2016).
Zukünftige Richtungen
Future research on this compound could potentially explore its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its potential uses in medicinal chemistry, given the biological activities that have been reported for other pyrazolo[3,4-d]pyrimidine derivatives .
Wirkmechanismus
Target of Action
The primary target of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, and its overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound: interacts with its target EGFR-TK, inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by EGFR-TK, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR-TK by This compound affects several downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are crucial for cell proliferation, survival, and differentiation .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds have been optimized through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests typically assess absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound .
Result of Action
The result of the action of This compound is a significant decrease in cell proliferation and survival, as evidenced by its anti-proliferative activity against NCI 60 cancer cell lines . It also induces cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMZLFMEDZDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

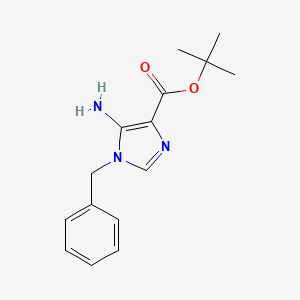
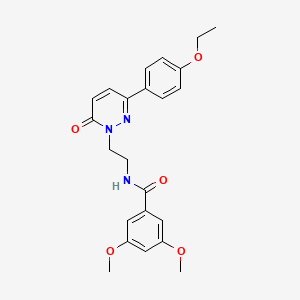
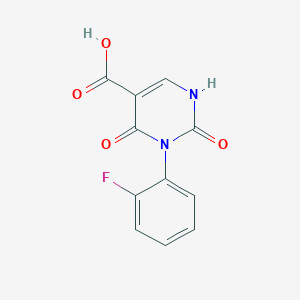

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
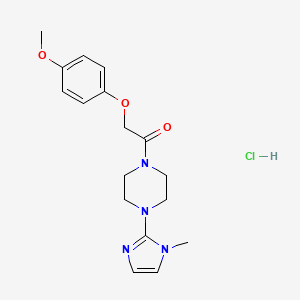

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2493999.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)
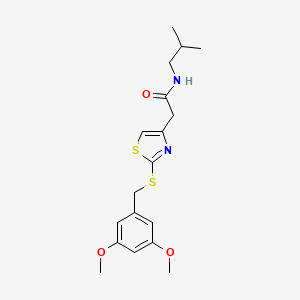
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
